Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone
Description
Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone is a sulfone derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group and a methyl sulfone moiety. The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for esters or amides . The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity or influence interactions with biological targets.
Properties
IUPAC Name |
5-(2-methylsulfonylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-24(21,22)13-5-3-2-4-12(13)15-16-14(17-23-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOTUNFRBZLVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Sulfone Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone group (–SO₂–) enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. For example:
-
Hydrolysis : Under alkaline conditions (NaOH, aqueous ethanol, reflux), the sulfone group can undergo hydrolysis to form sulfonic acid derivatives .
-
Amination : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, 60–80°C) yields substituted sulfonamides .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O, reflux | Sulfonic acid derivative | 72–85 | |
| Amination | Methylamine, DMF, 60°C | N-Methylsulfonamide | 68 |
Reduction of the Nitro Group
The 4-nitrophenyl moiety can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C, EtOH) or Fe/HCl:
-
Reduction yields 4-aminophenyl derivatives, which serve as intermediates for further functionalization (e.g., azo coupling) .
Key Data:
-
Catalytic Hydrogenation : 10% Pd-C, 50 psi H₂, 25°C, 6 h → 89% yield of amine.
-
Fe/HCl Reduction : Fe powder, HCl (conc.), EtOH, reflux → 78% yield .
Oxidation of the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits stability under mild oxidizing conditions but can undergo ring-opening in the presence of strong oxidizers (e.g., KMnO₄/H₂SO₄):
Mechanism:
-
Oxadiazole ring cleavage via electrophilic attack on the nitrogen atoms.
-
Formation of intermediate nitrile oxides.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes):
-
Reaction with phenylacetylene (CuI, DMF, 120°C) forms triazole derivatives.
Example:
Biocatalytic Modifications
Recent studies demonstrate enzymatic functionalization using Myceliophthora thermophila laccase:
-
Ortho-quinone Intermediate Formation : Laccase oxidizes catechol derivatives to ortho-quinones, enabling 1,4-thia-Michael additions to the oxadiazole thiol group .
Table 2: Biocatalytic Reaction Parameters
| Enzyme | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Laccase | Catechol | pH 4.5, 25°C, 3 h | Thioether adduct | 75–94 |
Sulfone Group Reactivity
The methylsulfonyl moiety participates in:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit notable anticancer properties. Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone has been evaluated for its ability to inhibit cancer cell proliferation. In a study involving various substituted oxadiazoles, it was found that the presence of nitrophenyl groups enhances the cytotoxic activity against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Oxadiazole derivatives have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Materials Science
Synthesis of Advanced Materials
this compound is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its sulfone group contributes to enhanced thermal stability and mechanical strength in polymer matrices. Studies have demonstrated that incorporating this compound into polymer blends improves their thermal properties significantly compared to conventional polymers .
Fluorescent Probes
Due to its unique structural features, this compound can serve as a fluorescent probe in various applications, including biological imaging and sensing. The nitrophenyl moiety can enhance fluorescence properties, making it suitable for tracking cellular processes or detecting specific biomolecules .
Analytical Chemistry
Chromatographic Applications
this compound has been explored as a potential stationary phase modifier in high-performance liquid chromatography (HPLC). Its ability to interact with different analytes can improve separation efficiency and selectivity for complex mixtures .
Spectroscopic Studies
This compound is also useful in spectroscopic studies due to its distinct absorption characteristics. It has been employed in UV-visible spectroscopy to analyze various chemical reactions and quantify concentrations of other compounds in solution .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the oxadiazole ring and sulfone moiety can participate in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Compound A : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide
- Key Differences: Heterocyclic Core: Replaces the phenyl sulfone group with a thiophene-sulfonamide system. Substituents: The 4-fluorophenyl group (moderate electron-withdrawing) vs. 4-nitrophenyl (strong electron-withdrawing) on the oxadiazole. Fluorine may improve metabolic stability, while nitro groups enhance electrophilicity. Sulfonamide vs. Sulfone: The sulfonamide group in Compound A can participate in hydrogen bonding, whereas the sulfone in the target compound is more electron-deficient and less interactive.
Compound B : Diphenyl sulfone derivatives with oxazol-5-yl groups (e.g., {4-(benzyl/methyl)-2-[4-(4-X-phenyl-sulfonyl)phenyl]-1,3-oxazol-5-yl} ethyl carbonates)
- Key Differences :
- Heterocyclic Ring : Oxazole (one nitrogen, one oxygen) vs. 1,2,4-oxadiazole (two nitrogens, one oxygen). Oxadiazoles are generally more rigid and stable under physiological conditions.
- Substituent Position : The target compound’s nitro group is para-substituted, whereas Compound B derivatives feature variable X-substituents (e.g., halogens, alkyl) on the sulfonylphenyl group, influencing electronic and steric profiles.
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects :
- Sulfonamides (Compound A) generally exhibit better solubility than sulfones due to hydrogen-bonding capacity .
Data Table: Structural and Functional Comparison
Notes on Research Limitations
- Direct experimental data for the target compound (e.g., solubility, cytotoxicity) are absent in the provided evidence. Comparisons rely on structural analogs and computational predictions .
- Contradictions in electronic effects (e.g., nitro vs. fluoro) highlight the need for targeted studies to validate hypotheses.
Biological Activity
Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone (CAS No. 339015-75-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H11N3O5S, with a molecular weight of 345.33 g/mol. The compound features a sulfone group attached to a phenyl ring and an oxadiazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3O5S |
| Molecular Weight | 345.33 g/mol |
| CAS Number | 339015-75-7 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. For instance, in a study evaluating the efficacy of several oxadiazole derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, this compound was shown to inhibit tumor growth in xenograft models by promoting cell cycle arrest and apoptosis in HeLa cells .
The proposed mechanism for the biological activity of this compound involves its interaction with cellular targets that modulate signaling pathways related to inflammation and cell survival. The nitro group on the phenyl ring is believed to play a critical role in enhancing the compound's reactivity and biological activity .
Study on Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives, this compound was evaluated for its antimicrobial efficacy against multiple pathogens. The study reported that at concentrations of 50 µg/mL, the compound inhibited the growth of Candida albicans by over 70%, indicating significant antifungal potential .
Investigation into Anticancer Effects
A recent investigation assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM after 48 hours of treatment. The study concluded that the compound's mechanism involved ROS generation leading to oxidative stress and subsequent apoptosis .
Q & A
Q. How can Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone be synthesized with high purity for research purposes?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Oxadiazole Formation : Cyclocondensation of amidoximes with nitrile derivatives under microwave irradiation (e.g., 120°C, 30 min) to form the 1,2,4-oxadiazole core .
Sulfone Introduction : Sulfonation of the phenyl ring using methyl sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals grown via slow evaporation (solvent: DCM/hexane) yield data with R factor < 0.06 and bond-length precision of ±0.005 Å. Angle deviations (e.g., C-SO₂-C ~109.5°) confirm stereoelectronic effects .
Advanced Questions
Q. What computational methods, such as DFT, are recommended to study the electronic properties of the compound's oxadiazole and sulfone moieties?
- Methodological Answer :
- DFT with Hybrid Functionals : B3LYP/6-31G(d) calculates HOMO-LUMO gaps, revealing electron-withdrawing effects of the 4-nitrophenyl group .
- NBO Analysis : Quantifies hyperconjugation between oxadiazole N-O bonds and sulfone groups (e.g., σ→σ* interactions) .
- Data Table :
| Parameter | Oxadiazole Core | Sulfone Group |
|---|---|---|
| HOMO (eV) | -6.2 | -7.1 |
| LUMO (eV) | -1.8 | -2.3 |
| Band Gap | 4.4 | 4.8 |
Q. How does the presence of the 4-nitrophenyl group influence the compound's reactivity in biological systems?
- Methodological Answer : The nitro group enhances electron-deficient character , facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In vitro assays with GPCRs (e.g., serotonin receptors) show IC₅₀ values < 10 µM, comparable to analogues like L694247 .
Q. How can molecular docking studies be optimized to predict the interaction between this compound and biological targets like GPCRs?
- Methodological Answer :
- Ligand Preparation : Assign partial charges (Gasteiger-Marsili) and optimize geometry (MMFF94 force field).
- Receptor Grid Generation : Define binding pockets using crystal structures (e.g., PDB: 6WGT for 5-HT receptors).
- Scoring : Glide SP/XP scores prioritize poses with sulfone-oxadiazole π-stacking and nitro-group hydrogen bonding .
Q. What are the proposed mechanisms for the cyclocondensation reactions involved in forming the 1,2,4-oxadiazole ring?
- Methodological Answer : The reaction proceeds via nucleophilic attack of amidoxime oxygen on nitrile carbon, followed by dehydration (acid catalysis) to form the heterocycle. Isotopic labeling (¹⁵N) confirms N1 originates from the nitrile .
Q. How does the substitution pattern on the oxadiazole ring affect the compound's physicochemical properties?
- Methodological Answer :
- LogP : Electron-withdrawing groups (e.g., -NO₂) reduce lipophilicity (LogP = 2.1 vs. 3.5 for methyl derivatives) .
- Solubility : Sulfone groups enhance aqueous solubility (25 mg/mL in PBS) compared to thioether analogues .
Tables for Key Comparisons
Q. Table 1: Biological Activity of Analogues
| Compound | Target (IC₅₀) | Reference |
|---|---|---|
| L694247 | 5-HT₁D (8.2 nM) | |
| ST-1347 | PDE4 (12 nM) | |
| Target Compound | GPCR (Est. 5–10 µM) |
Q. Table 2: Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/0.1% TFA | 12.3 |
| UPLC | HSS T3 | Methanol/Water | 8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
